4-Bromo-3-phenylpyrazolidine
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Overview
Description
4-Bromo-3-phenylpyrazolidine is a heterocyclic compound that belongs to the pyrazolidine family. This compound features a bromine atom and a phenyl group attached to a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-phenylpyrazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenylhydrazine with 1,3-dibromopropane under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolidine ring.
Reaction Conditions:
Reagents: 3-phenylhydrazine, 1,3-dibromopropane
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-phenylpyrazolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The pyrazolidine ring can be oxidized to form pyrazolidinedione derivatives.
Reduction Reactions: The phenyl group can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetone)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol)
Major Products
Substitution: Various substituted pyrazolidine derivatives
Oxidation: Pyrazolidinedione derivatives
Reduction: Cyclohexyl derivatives
Scientific Research Applications
4-Bromo-3-phenylpyrazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-phenylpyrazolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
4-Bromo-3-phenylpyrazolidine can be compared with other similar compounds, such as:
4-Chloro-3-phenylpyrazolidine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
3-Phenylpyrazolidine: Lacks the halogen substituent, which can affect its chemical properties and reactivity.
4-Bromo-3-methylpyrazolidine: Contains a methyl group instead of a phenyl group, leading to different steric and electronic effects.
Properties
Molecular Formula |
C9H11BrN2 |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-3-phenylpyrazolidine |
InChI |
InChI=1S/C9H11BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2 |
InChI Key |
QGJMPMOHCQFTON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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